3-Chloronaphthalene-2-sulfonyl chloride
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Overview
Description
3-Chloronaphthalene-2-sulfonyl chloride is an organochlorine compound with the molecular formula C10H6ClO2S. It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and a sulfonyl chloride group is attached at the second position. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloronaphthalene-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by sulfonation. The process typically includes:
Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce a chlorine atom at the third position.
Sulfonation: The chlorinated naphthalene is then treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the second position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Result from oxidation reactions.
Substituted Naphthalenes: Produced through various substitution reactions.
Scientific Research Applications
3-Chloronaphthalene-2-sulfonyl chloride is utilized in diverse scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It is employed in the development of potential therapeutic agents and drug delivery systems.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloronaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloronaphthalene-1-sulfonyl chloride
- 4-Chloronaphthalene-1-sulfonyl chloride
- 2-Bromonaphthalene-1-sulfonyl chloride
Uniqueness
3-Chloronaphthalene-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The position of the chlorine and sulfonyl chloride groups influences its chemical behavior and applications.
Properties
IUPAC Name |
3-chloronaphthalene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-9-5-7-3-1-2-4-8(7)6-10(9)15(12,13)14/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPPBFXAIUSRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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